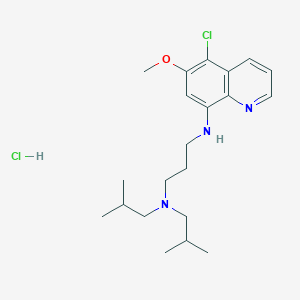
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.
Chlorination and Methoxylation:
Attachment of the Diamine Side Chain: The diamine side chain can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with an appropriate diamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The quinoline core may intercalate into DNA, affecting its function.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern and diamine side chain, which may confer distinct biological activities and pharmacological properties compared to other quinoline derivatives.
Properties
CAS No. |
5431-67-4 |
|---|---|
Molecular Formula |
C21H33Cl2N3O |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C21H32ClN3O.ClH/c1-15(2)13-25(14-16(3)4)11-7-10-23-18-12-19(26-5)20(22)17-8-6-9-24-21(17)18;/h6,8-9,12,15-16,23H,7,10-11,13-14H2,1-5H3;1H |
InChI Key |
IVORRTMTXAETER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCCNC1=CC(=C(C2=C1N=CC=C2)Cl)OC)CC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















